2-Methylpropan-2-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylpropan-2-olate is the conjugate base of tert-butyl alcohol (2-methylpropan-2-ol, (CH₃)₃COH). It is commonly encountered as alkali metal salts, such as sodium this compound (sodium tert-butoxide, CAS 865-48-5) and cesium this compound (CAS 3934-09-6) . These salts are strong, bulky bases widely used in organic synthesis for deprotonation and elimination reactions. The tert-butoxide ion’s steric hindrance and low solubility in polar solvents make it ideal for driving reactions via E2 mechanisms .

科学的研究の応用

Organic Synthesis

2-Methylpropan-2-olate is predominantly used as a base in organic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Its role includes:

- Deprotonation : It effectively removes protons from alcohols and amines, enabling subsequent reactions such as nucleophilic substitutions or eliminations.

- Formation of Enolates : It is utilized in the generation of enolates from carbonyl compounds, which are crucial intermediates in various synthetic pathways.

| Reaction Type | Application Example |

|---|---|

| Nucleophilic Substitution | Synthesis of ethers from alcohols |

| Elimination Reactions | Formation of alkenes from alcohols |

| Coupling Reactions | Buchwald-Hartwig amination for biaryl synthesis |

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a reagent in synthesizing biologically active compounds. Notable applications include:

- Antiviral Drug Synthesis : It has been used to prepare intermediates for antiviral drugs like adefovir dipivoxil, which is significant in treating viral infections. Case Study : A study demonstrated the efficiency of sodium tert-butoxide in coupling hydroxyethyl adenine with diethyl p-toluenesulfonyloxymethanephosphonate, leading to high yields of desired antiviral intermediates.

Materials Science

The compound is also applied in materials science, particularly in the production of azide-functionalized polymers. These materials have potential applications in:

- Biomedical Devices : The azide group allows for bioorthogonal reactions, enabling selective modifications that are critical for drug delivery systems.

| Material Type | Application Example |

|---|---|

| Polymers | Coatings and adhesives with specific functionalities |

| Biomedical Devices | Targeted drug delivery systems |

Environmental Impact

Research indicates that this compound can contribute to the synthesis of environmentally friendly products. Its use in creating biodegradable polymers and agrochemicals reflects its versatility beyond traditional organic synthesis.

Safety Considerations

Due to its flammable nature and moisture sensitivity, handling sodium tert-butoxide requires stringent safety measures:

- Personal Protective Equipment (PPE) : Gloves and eye protection should be worn.

- Storage Conditions : Must be stored away from moisture and ignition sources.

化学反応の分析

Nucleophilic Substitution

While tert-butoxide itself is a strong base, its conjugate acid (tert-butanol) undergoes nucleophilic substitution with hydrochloric acid (HCl) to form 2-chloro-2-methylpropane and water .

Balanced Equation :

(CH₃)₃COH+HCl→(CH₃)₃CCl+H₂O

This reaction proceeds via an SN1 mechanism due to the tertiary stability of the carbocation intermediate .

Elimination Reactions

Tert-butoxide acts as a strong base in elimination reactions (e.g., E2 mechanisms). For example, it deprotonates β-hydrogens to form alkenes from alcohols. Its steric bulk minimizes side reactions like SN2 substitution .

Example :

(CH₃)₃CO⁻+RCH₂OH→RCH=CH₂+(CH₃)₃COH

Grignard Reagent Formation

Tert-butoxide can stabilize Grignard reagents during synthesis. For instance, magnesium tert-butoxide ([(CH₃)₃CO]₂Mg) acts as a precursor for organomagnesium compounds .

Formation :

(CH₃)₃CO⁻Na⁺+Mg→[(CH₃)₃CO]₂Mg+Na⁺

Esterification

Tert-butanol (the conjugate acid) reacts with carboxylic acids to form esters. Tert-butoxide may catalyze such reactions by deprotonating acidic species .

Example :

(CH₃)₃COH+RCOOH→(CH₃)₃COOCR+H₂O

Comparison of Metal Tert-Butoxides

| Compound | Molecular Formula | Properties |

|---|---|---|

| Sodium tert-butoxide | (CH₃)₃CONa | Strong base, used in organic synthesis |

| Magnesium tert-butoxide | [(CH₃)₃CO]₂Mg | Flammable solid, used in organometallics |

Research Findings

-

Efficiency : Sodium tert-butoxide enhances reactivity in coupling reactions by stabilizing intermediates .

-

Cyclization Control : Suppresses cyclization in polymerization reactions, enabling linear polymer chains.

-

Safety Data : Classified as a flammable solid (H228) and causes severe skin burns (H314) .

Q & A

Basic Questions

Q. What are the key physical properties of 2-Methylpropan-2-ol (tert-butanol), and how do they influence its use as a solvent in organic synthesis?

- Answer: 2-Methylpropan-2-ol has a boiling point of 82°C and a melting point of 24°C, with a molecular weight of 74.12 g/mol . Its relatively low boiling point and branched structure reduce intermolecular hydrogen bonding compared to linear alcohols (e.g., butan-1-ol, boiling point 118°C), making it a polar aprotic solvent suitable for reactions requiring moderate polarity . Researchers should consider its limited hydrogen-bonding capacity when designing reactions involving ionic intermediates like 2-methylpropan-2-olate.

Table 1: Physical Properties of 2-Methylpropan-2-ol vs. Butan-1-ol

| Property | 2-Methylpropan-2-ol | Butan-1-ol |

|---|---|---|

| Boiling Point (°C) | 82 | 118 |

| Hydrogen Bonding | Limited | Strong |

| Molecular Weight (g/mol) | 74.12 | 74.12 |

| Data sourced from |

Q. What safety precautions are essential when handling 2-Methylpropan-2-ol and its derivatives in laboratory settings?

- Answer:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store away from strong oxidizers due to flammability risks.

- Ecological toxicity data (e.g., biodegradability, bioaccumulation) are unavailable, necessitating cautious waste disposal .

Advanced Research Questions

Q. How can researchers optimize the chlorination of 2-Methylpropan-2-ol to maximize yield and purity of 2-chloro-2-methylpropane?

- Answer:

- Reaction Conditions: Use concentrated hydrochloric acid (HCl) with stirring at room temperature. The reaction proceeds via an SN1 mechanism, favored by the stability of the tertiary carbocation intermediate .

- Purification:

- Washing: Sequentially wash the organic layer with water (to remove excess HCl) and sodium bicarbonate (to neutralize residual acid).

- Drying: Use anhydrous calcium chloride or magnesium sulfate.

- Redistillation: Collect the fraction boiling at 50–52°C to isolate pure 2-chloro-2-methylpropane .

- Yield Improvement: Pre-cool reagents to minimize side reactions and monitor reaction progress via gas chromatography (GC).

Q. What methodological approaches are recommended for characterizing novel derivatives of this compound to confirm structure and purity?

- Answer:

- Spectroscopic Analysis:

- NMR: Use 1H and 13C NMR to confirm the presence of the tert-butyl group (e.g., a singlet at ~1.2 ppm for 1H) and absence of impurities .

- IR: Identify characteristic O–H or C–O stretches (if protonated) or C–O− vibrations (for the deprotonated form).

- Purity Assessment:

- HPLC/GC: Quantify impurities using reverse-phase HPLC or GC with flame ionization detection.

- Elemental Analysis: Verify stoichiometry for novel compounds .

Q. How should researchers address contradictions in published data regarding reaction mechanisms involving this compound intermediates?

- Answer:

- Experimental Replication: Reproduce conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagent concentrations) to isolate variables .

- Kinetic Studies: Compare rate constants under varying pH or solvent polarities to elucidate mechanistic pathways (e.g., SN1 vs. SN2).

- Computational Modeling: Use density functional theory (DFT) to predict intermediate stability and transition states, aligning results with experimental observations .

Q. Data Contradiction Analysis

Q. What strategies can resolve discrepancies in reported boiling points or reaction yields for 2-Methylpropan-2-ol derivatives?

- Answer:

- Source Verification: Cross-reference data with peer-reviewed journals over non-academic sources (e.g., vendor catalogs excluded per guidelines).

- Method Transparency: Ensure published methods detail purification steps, instrument calibration, and error margins .

- Collaborative Validation: Partner with independent labs to replicate results, addressing variables like reagent grade or equipment sensitivity .

類似化合物との比較

Comparison with Other Alkoxide Salts

Table 1: Alkoxide Salts of 2-Methylpropan-2-olate

Key Differences :

- Solubility: Sodium tert-butoxide is sparingly soluble in hydrocarbons, while cesium salts exhibit higher solubility due to the larger cation size, enhancing reactivity in nonpolar media .

- Basicity : Both are strong bases, but cesium’s lower electronegativity increases nucleophilicity in specific reactions .

Comparison with Parent Alcohol: tert-Butyl Alcohol

Table 2: tert-Butyl Alcohol vs. This compound

Key Differences :

- Reactivity : The alcohol is a weak acid (pKa ~19) and participates in hydrogen bonding, whereas its conjugate base is a strong nucleophile (pKa ~19 for the parent alcohol, but deprotonates stronger acids) .

- Physical State : tert-Butyl alcohol is a liquid (bp 83°C), while the sodium salt is a hygroscopic solid .

Comparison with Halide Derivatives: 2-Chloro-2-methylpropane

Table 3: Halide Derivatives vs. This compound

Key Differences :

- Reactivity : The chloride undergoes nucleophilic substitution (e.g., with water to regenerate tert-butyl alcohol), while the olate facilitates eliminations or deprotonations .

- Synthesis : 2-Chloro-2-methylpropane is prepared via HCl reaction with tert-butyl alcohol, whereas the olate is synthesized by deprotonating the alcohol with Na or Cs metal .

Comparison with Sulfonate Analog: Sodium 2-Methylprop-2-ene-1-sulphonate

Table 4: Sulfonate vs. This compound

Key Differences :

- Functionality: The sulfonate is an anionic surfactant with a sulfonic acid group, whereas the olate is a non-nucleophilic base .

- Synthesis : The sulfonate is derived from sulfonation of alkenes, while the olate arises from alcohol deprotonation .

特性

分子式 |

C4H9O- |

|---|---|

分子量 |

73.11 g/mol |

IUPAC名 |

2-methylpropan-2-olate |

InChI |

InChI=1S/C4H9O/c1-4(2,3)5/h1-3H3/q-1 |

InChIキー |

SDTMFDGELKWGFT-UHFFFAOYSA-N |

正規SMILES |

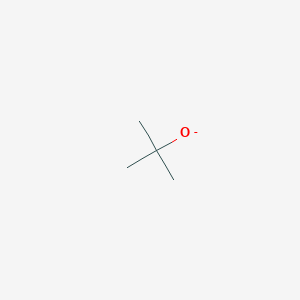

CC(C)(C)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。